1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Description

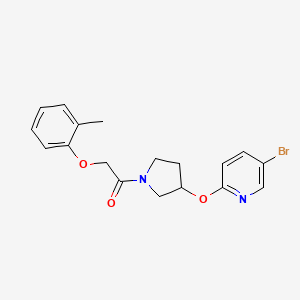

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a compound with a complex structure that involves a combination of aromatic and heterocyclic elements

Properties

IUPAC Name |

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c1-13-4-2-3-5-16(13)23-12-18(22)21-9-8-15(11-21)24-17-7-6-14(19)10-20-17/h2-7,10,15H,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSAIDWEOPXBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves a multi-step reaction pathway. One common method includes the nucleophilic substitution reaction where 5-bromopyridin-2-yl ether is synthesized first. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the desired product.

Steps::Formation of 5-bromopyridin-2-yl ether: Bromination of pyridin-2-ol with bromine.

Reaction with pyrrolidine: Nucleophilic substitution to introduce the pyrrolidinyl group.

Coupling with o-tolyloxyethanone: Final product formation through etherification.

Temperature: Generally carried out at 0-25°C.

Catalysts: Transition metal catalysts like palladium may be used.

Solvents: Polar aprotic solvents like DMSO or DMF.

Industrial Production Methods: In an industrial setting, production scales up with automated reactors and continuous flow systems to optimize yields and reduce waste. Key parameters such as temperature, pressure, and catalyst concentration are closely monitored to ensure consistent product quality.

Chemical Reactions Analysis

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone undergoes several types of chemical reactions:

Oxidation: This compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives with altered functional groups.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4), converting ketone groups into alcohols, or the bromine atom into a hydrogen atom, simplifying the structure.

Substitution: Nucleophilic or electrophilic substitution reactions are common, involving reagents such as Grignard reagents or halogenating agents. Major products often include derivatives with various functional groups replacing the pyrrolidinyl or tolyloxy components.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules, particularly in organic synthesis and medicinal chemistry.

Biology: Biologically, 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone has potential applications in drug development. It can interact with biological targets, offering pathways for new therapeutics.

Medicine: In medicine, research indicates its potential as an anti-inflammatory or anticancer agent, subject to further pharmacological studies to determine efficacy and safety.

Industry: Industrially, this compound is investigated for its role in creating novel materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets. For example, it may inhibit particular enzymes or receptors involved in inflammation or cell proliferation. The exact mechanism involves binding to active sites, altering conformational states, and thereby modulating biochemical pathways.

Comparison with Similar Compounds

1-(3-((5-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

1-(3-((5-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

1-(3-((5-Iodopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Uniqueness: The presence of a bromine atom in 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone imparts unique reactivity and selectivity properties compared to its chlorinated, fluorinated, or iodinated counterparts. This can influence both its chemical behavior and biological activity, providing distinct advantages in specific applications.

Hope that covers all bases! Fascinating stuff, right? What else is on your mind?

Biological Activity

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a complex structure combining a bromopyridine moiety, a pyrrolidine ring, and an ether group. This unique combination suggests potential biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrN2O3, with a molecular weight of approximately 367.22 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromopyridine moiety may engage with specific enzymes or receptors, while the pyrrolidine ring enhances binding affinity and specificity. This interaction can modulate cellular pathways, leading to therapeutic effects.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom in the bromopyridine moiety may enhance its effectiveness against bacterial strains.

- Anti-inflammatory Effects : Compounds containing pyrrolidine rings have been documented to possess anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

- Antitumor Activity : Some derivatives of bromopyridine compounds have shown promise in inhibiting tumor growth, suggesting that this compound may also exhibit anticancer properties.

- Neuroprotective Effects : Research into related compounds has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.